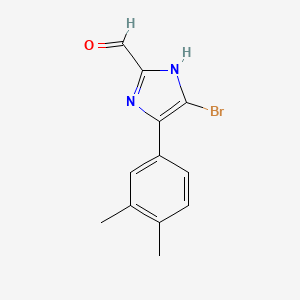
5-Bromo-4-(3,4-dimethylphenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound MFCD33022677 is a chemical entity with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MFCD33022677 involves specific synthetic routes and reaction conditions. The synthesis typically includes the formation of a triazolo ring compound methanesulfonate crystal form . The process is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .
Industrial Production Methods
Industrial production methods for MFCD33022677 focus on optimizing the yield and purity of the compound. The preparation method is straightforward, making it feasible for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
MFCD33022677 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: Substitution reactions are common, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
The reactions involving MFCD33022677 typically use common reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from the reactions of MFCD33022677 depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
MFCD33022677 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: MFCD33022677 is utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of MFCD33022677 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed activities. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
MFCD33022677 can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
- Triazolo ring compounds
- Methanesulfonate derivatives
Uniqueness
What sets MFCD33022677 apart from similar compounds is its unique combination of structural features and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C12H11BrN2O |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
5-bromo-4-(3,4-dimethylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O/c1-7-3-4-9(5-8(7)2)11-12(13)15-10(6-16)14-11/h3-6H,1-2H3,(H,14,15) |
InChI Key |
AMFSAUBEMFROSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(NC(=N2)C=O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



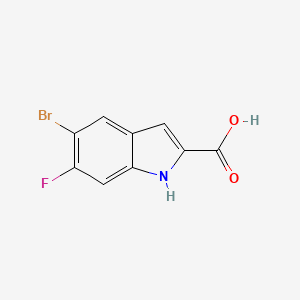
![[dimethylamino-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13709315.png)
![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)
![1-Chloronaphtho[1,2-d]isoxazole](/img/structure/B13709324.png)
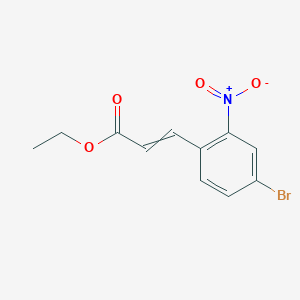
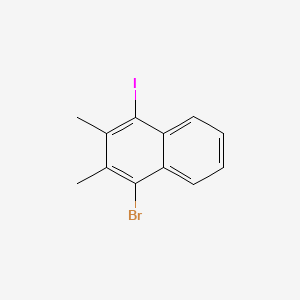
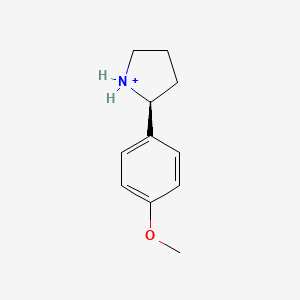
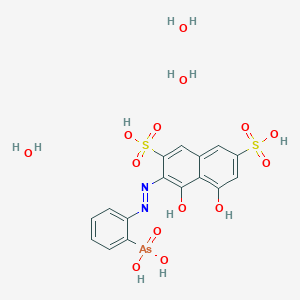
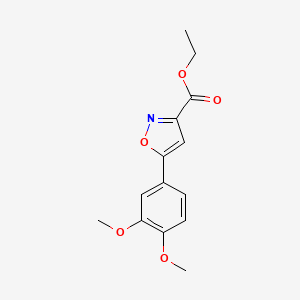
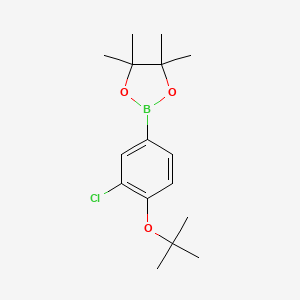
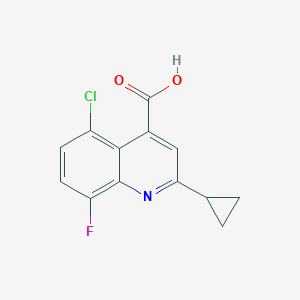
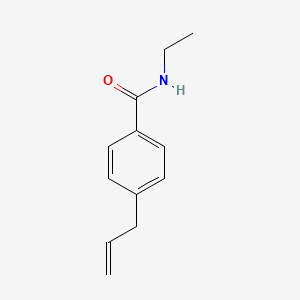
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine](/img/structure/B13709360.png)
